molecular formula C20H21ClFN3O4S B11344886 N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344886
M. Wt: 453.9 g/mol
InChI Key: TZIACAIUKWDCQR-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group and a methanesulfonyl group attached to a chlorofluorophenyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using suitable amines and carboxylic acid derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride and appropriate bases.

    Substitution with Chlorofluorophenyl Moiety: The final step involves the substitution reaction to attach the chlorofluorophenyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-CARBAMOYLPHENYL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CARBAMOYLPHENYL)-2-CHLOROPYRIDINE-4-CARBOXAMIDE
  • N-(4-CARBAMOYLPHENYL)-4-NITROBENZAMIDE

Uniqueness

N-(4-CARBAMOYLPHENYL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the methanesulfonyl and chlorofluorophenyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21ClFN3O4S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21ClFN3O4S/c21-17-2-1-3-18(22)16(17)12-30(28,29)25-10-8-14(9-11-25)20(27)24-15-6-4-13(5-7-15)19(23)26/h1-7,14H,8-12H2,(H2,23,26)(H,24,27)

InChI Key

TZIACAIUKWDCQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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